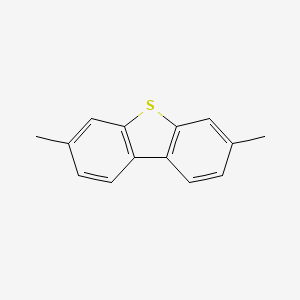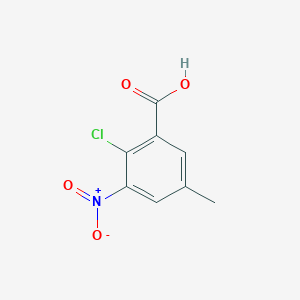
2-Chloro-5-methyl-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methyl-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-nitrobenzoic acid typically involves the nitration of 2-chloro-5-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reaction conditions need to be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Esterification: Alcohols (e.g., methanol, ethanol) with acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 2-Chloro-5-methyl-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
2-Chloro-5-methyl-3-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It may be used in studies investigating the effects of nitrobenzoic acid derivatives on biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine and methyl groups may influence the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 5-Chloro-2-methyl-3-nitrobenzoic acid
- 3-Chloro-2-nitrobenzoic acid
- 4-Chloro-2-nitrobenzoic acid
Uniqueness
2-Chloro-5-methyl-3-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a chlorine atom and a methyl group on the benzoic acid core can lead to distinct chemical and biological properties compared to other nitrobenzoic acid derivatives.
Properties
Molecular Formula |
C8H6ClNO4 |
|---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
2-chloro-5-methyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
BMICAFREIACJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


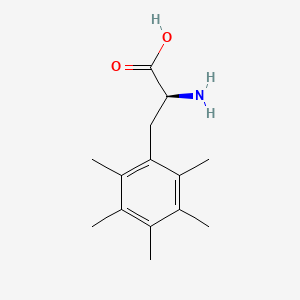
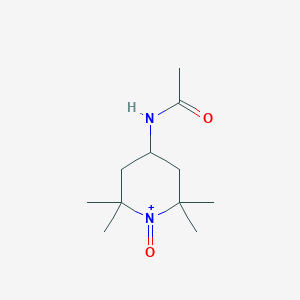
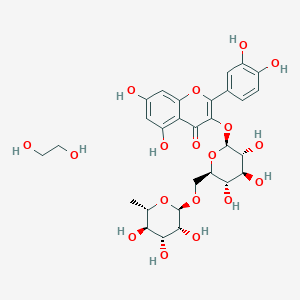

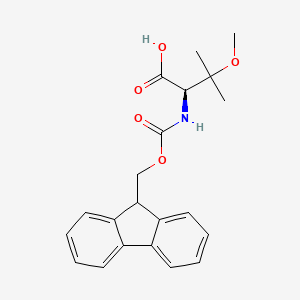
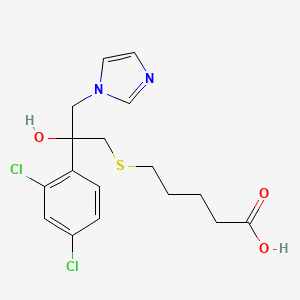
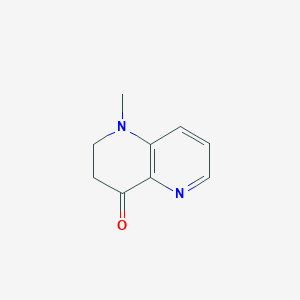
![Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B15219831.png)
![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)
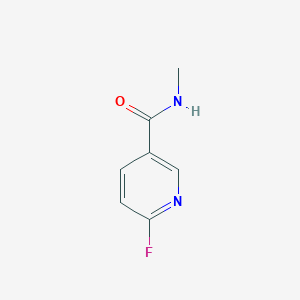
![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)

